molecular formula C12H17NO3S B8345825 1,2,3,4-Tetrahydroquinoline-N-propanesulphonic acid

1,2,3,4-Tetrahydroquinoline-N-propanesulphonic acid

Cat. No.: B8345825
M. Wt: 255.34 g/mol
InChI Key: BMQAGEUUFJSCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroquinoline-N-propanesulphonic acid is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C12H17NO3S/c14-17(15,16)10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7H,3-4,6,8-10H2,(H,14,15,16)

InChI Key

BMQAGEUUFJSCOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

48.8 molten propane-1,3-sultone were added dropwise at 60+ to 80° C. within the course of 50 minutes to 58.4 g 1,2,3,4-tetrahydroquinoline in a 500 ml. flask. The reaction mixture was left for 3.45 hours at about 70° C. and subsequently 470 ml. methanol were added portionwise under reflux conditions and further stirred under reflux conditions until the solid, glasslike under material had dissolved completely. Thereafter, the reaction mixture was cooled to ambient temperature, while stirring, a rapid crystallization thereby taking place. After leaving to stand for about 12 hours in a refrigerator, the crystals were filtered off. Yield about 50 g.; m.p. 233°-237° C.
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Synthesis routes and methods II

Procedure details

A mixture of 1,2,3,4-tetrahydroquinoline (4.76 g, 40 mmole) and 1,3-propane sultone (4.88 g, 40 mmole) in 50 mL reagent grade acetonitrile was heated under a nitrogen atmosphere and refluxed overnight. After cooling to room temperature, then to ice bath temperature, the resulting white solid was filtered and washed with cold acetonitrile. The yield was 8.1 g (84%), and the product had a melting point of greater than 200° C. Nuclear magnetic resonance (NMR) and elemental analysis showed the product to be consistent with the assigned structure. NMR (D2O): 7.45 (s, 4H), 2.8-4.0 (m, 8H), 2.2 (T, 2H).
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